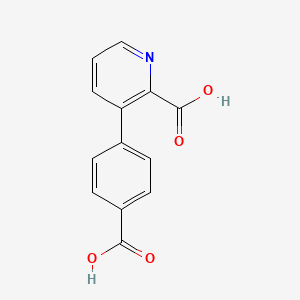

3-(4-Carboxyphenyl)picolinic acid

Description

Significance of Picolinic Acid Derivatives in Contemporary Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.org Its derivatives are compounds that retain the core picolinic acid structure but have additional functional groups attached. These modifications can dramatically alter the molecule's physical and chemical properties, leading to a wide range of applications.

The significance of picolinic acid derivatives in contemporary chemistry is multifaceted. They are extensively used as ligands in coordination chemistry due to the presence of both a nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the carboxyl group, which can chelate to metal ions. wikipedia.org This chelation can lead to the formation of stable metal complexes with diverse structural and electronic properties.

Furthermore, picolinic acid derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comnih.gov For instance, certain derivatives have been investigated for their potential in treating respiratory disorders and have shown antimicrobial activities. google.comebi.ac.uk In agriculture, some derivatives act as herbicides and plant growth regulators. georgiasouthern.edu The continuous development of new synthetic methods for picolinic acid derivatives is an active area of research, aiming to improve efficiency and reduce costs. google.com

Overview of 3-(4-Carboxyphenyl)picolinic Acid as a Multifunctional Ligand

This compound is a notable example of a picolinic acid derivative that functions as a multifunctional or ditopic ligand. This is due to the presence of two distinct carboxylic acid groups and a pyridine nitrogen atom, all of which can participate in coordination with metal ions. This structural feature allows it to bridge multiple metal centers, facilitating the construction of higher-dimensional coordination polymers and metal-organic frameworks (MOFs).

The strategic placement of the carboxyl groups on both the picolinic acid and the phenyl ring moieties allows for a variety of coordination modes. This versatility is a key factor in its utility for creating complex and functional materials. The semirigid nature of the ligand, arising from the phenyl-pyridine linkage, also plays a crucial role in determining the final architecture of the resulting coordination compounds.

Research Landscape and Emerging Areas for this compound

The research landscape for this compound is dynamic and expanding. A primary focus of current research is its application in the synthesis of novel coordination polymers and MOFs. Scientists are exploring how the choice of metal ion, solvent system, and reaction conditions can influence the resulting structures and properties of the materials formed with this ligand.

For example, the hydrothermal self-assembly of this compound with various metal(II) ions has been shown to produce a range of structures, from discrete molecules (0D) to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.org These materials often exhibit interesting magnetic and luminescent properties, which are subjects of ongoing investigation. rsc.org

Emerging areas of research include the development of porous MOFs based on this compound for applications in gas storage and separation. The functionalized pores of these materials could offer selective adsorption of specific gas molecules. Furthermore, the catalytic potential of metal complexes derived from this ligand is another promising avenue of exploration, particularly in the context of heterogeneous catalysis. The design of new functional materials with tailored properties based on this versatile ligand continues to be a vibrant and promising field of chemical research.

| Property | Value |

| IUPAC Name | 3-(4-carboxyphenyl)pyridine-2-carboxylic acid |

| Molecular Formula | C13H9NO4 |

| Molecular Weight | 243.21 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 243.05315777 Da |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-carboxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-5-3-8(4-6-9)10-2-1-7-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULNRUKIXODCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 4 Carboxyphenyl Picolinic Acid

Established Synthetic Routes and Precursors

Hydrothermal synthesis is a prominent method for the in-situ generation and self-assembly of coordination polymers and metal-organic frameworks incorporating picolinate-based ligands. In this approach, the ligand, or its precursors, along with a metal salt, are subjected to high temperatures and pressures in an aqueous solution. These conditions can facilitate reactions such as decarboxylation, leading to the formation of the desired ligand, which then coordinates with the metal ions.

For instance, the hydrothermal reaction of lanthanide nitrates with 3-(4-carboxyphenyl)-2,6-pyridinedicarboxylic acid (H₃cppdc) has been shown to produce a series of lanthanide coordination polymers. Under these conditions, the H₃cppdc ligand undergoes in-situ decarboxylation to form 5-(4-carboxyphenyl)-2-pyridinecarboxylic acid (H₂cppc), which then assembles with the lanthanide ions. researchgate.net Similarly, nickel(II) complexes have been synthesized under hydrothermal conditions using 3-(4-carboxylatephenyl)-2,6-pyridinedicarboxylic acid (H₃cdcp) and 3-(2,4-dicarboxylatephenyl)-2,6-pyridinedicarboxylic acid (H₄dcdcp). researchgate.net

The versatility of the hydrothermal method is further demonstrated in the assembly of coordination polymers using 5-(3-carboxyphenyl)picolinic acid (H₂cpic) with various metal(II) chlorides. acs.org The structural diversity of the resulting products, ranging from one-dimensional chains to three-dimensional frameworks, is influenced by factors such as the reaction temperature, the specific metal ion used, and the presence of crystallization mediators. acs.org This method highlights a dynamic approach where the final ligand structure is formed and assembled into a larger network in a single pot.

| Precursor Ligand | Metal Salt | Resulting Ligand | Product Type | Ref. |

| 3-(4-carboxyphenyl)-2,6-pyridinedicarboxylic acid (H₃cppdc) | Ln(NO₃)₃·6H₂O | 5-(4-carboxyphenyl)-2-pyridinecarboxylic acid (H₂cppc) | Lanthanide Coordination Polymers | researchgate.net |

| 3-(4-carboxylatephenyl)-2,6-pyridinedicarboxylic acid (H₃cdcp) | Ni(II) salt | Not explicitly stated | Nickel(II) Complex | researchgate.net |

| 3-(2,4-dicarboxylatephenyl)-2,6-pyridinedicarboxylic acid (H₄dcdcp) | Ni(II) salt | Not explicitly stated | Nickel(II) Complex | researchgate.net |

| 5-(3-carboxyphenyl)picolinic acid (H₂cpic) | Metal(II) chlorides | 5-(3-carboxyphenyl)picolinic acid (H₂cpic) | Coordination Polymers | acs.org |

Coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for the construction of the biaryl linkage in 3-(4-carboxyphenyl)picolinic acid. These reactions, often catalyzed by transition metals, enable the formation of carbon-carbon bonds between a pyridine (B92270) ring precursor and a phenyl ring precursor.

While direct examples for the synthesis of this compound via coupling reactions are not extensively detailed in the provided context, the general principles of reactions like the Suzuki, Stille, or Ullmann cross-coupling reactions are widely applicable. researchgate.net For instance, a Suzuki coupling could involve the reaction of a boronic acid derivative of benzene (B151609) with a halogenated picolinic acid derivative in the presence of a palladium catalyst.

The synthesis of picolinic acid active esters, which are valuable intermediates for amidation and other transformations, has been reported. nih.gov This involves the conversion of picolinic acid to its acid chloride hydrochloride, followed by reaction with various phenols or N-hydroxysuccinimide to yield the corresponding active esters. nih.gov This highlights a common strategy where the picolinic acid core is first synthesized and then activated for subsequent coupling or derivatization steps.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules like picolinate (B1231196) derivatives. nih.gov The Doebner reaction, a three-component reaction, is a classic method for synthesizing quinoline-4-carboxylic acids, which share structural similarities with the target molecule. This reaction typically involves an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov

While a direct multi-component synthesis of this compound is not explicitly described, the principles of MCRs can be applied to construct the substituted pyridine ring system. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, combines an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to form a dihydropyridine ring, which can be subsequently oxidized to the corresponding pyridine. nih.gov By carefully selecting the starting components, it is conceivable to construct a pyridine ring bearing the necessary phenyl and carboxyl substituents. Other notable MCRs that could be adapted for the synthesis of related scaffolds include the Strecker and Ugi reactions. nih.gov

Functionalization and Derivatization of the this compound Scaffold

Modification of the this compound scaffold is crucial for tailoring its properties for specific applications. Functionalization can be directed at the carboxylate moieties or the aromatic rings.

The two carboxylic acid groups on the this compound molecule offer prime sites for modification. These groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, to alter the molecule's solubility, reactivity, and coordination behavior.

Esterification is a common transformation. For example, a general method for the synthesis of 3,4-substituted 2-picolinic acids involves an initial esterification of the carboxylic acid at the 2-position of the pyridine ring to yield a pyridine 2-ester compound. This is followed by hydrolysis to regenerate the carboxylic acid, suggesting that the ester can act as a protecting group or an intermediate for further reactions. google.com The choice of alcohol for esterification can introduce a wide range of alkyl or aryl groups.

Amide formation is another important derivatization strategy. The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives often involves the conversion of the carboxylic acid to an acyl chloride by treatment with thionyl chloride (SOCl₂). This activated intermediate is then reacted with various amines to form the corresponding amides. nih.gov This approach allows for the introduction of diverse functionalities through the choice of the amine coupling partner.

| Starting Material | Reagent(s) | Functional Group Transformation | Product Type |

| 3,4-substituted picolinic acid | Alcohol | Carboxylic acid to Ester | Pyridine 2-ester |

| 2-phenyl-quinoline-4-carboxylic acid | SOCl₂, then Amine | Carboxylic acid to Amide | Amide derivative |

The phenyl ring of this compound provides another avenue for structural modification. Introducing substituents onto this ring can significantly impact the electronic properties and steric profile of the molecule.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be used to introduce a variety of functional groups onto the phenyl ring. However, the directing effects of the existing carboxyl and pyridine substituents would need to be carefully considered to control the regioselectivity of the reaction.

A more controlled approach involves synthesizing the molecule from precursors that already contain the desired substituents on the phenyl ring. For example, in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, the synthesis starts with a substituted aniline and a substituted benzaldehyde, thereby incorporating the desired substituents from the beginning. nih.gov This "bottom-up" approach offers greater control over the final structure.

Exploring Substituents on the Picolinic Acid Ring

The functionalization of the picolinic acid ring is a key strategy for modifying the physicochemical and biological properties of this compound derivatives. Researchers have explored the introduction of various substituents at different positions on the pyridine core, leading to a diverse library of analogues.

One common approach involves the synthesis of aminopicolinic acid derivatives. For instance, 4-aminopicolinic acid can be synthesized from picolinic acid N-oxide through a nitration reaction using a mixture of sulfuric acid and fuming nitric acid, followed by catalytic hydrogenation to reduce the nitro group. umsl.edu This amino group can then serve as a handle for further modifications. Extended aminopicolinic acid derivatives, such as 4-(4-Aminophenylethynyl)picolinic acid and 4-(3-Aminophenylethynyl)picolinic acid, have been synthesized using Sonogashira coupling reactions. umsl.edu This involves coupling a halogenated picolinate with an appropriately substituted alkyne in the presence of a palladium catalyst. umsl.edu

Other synthetic methods allow for the introduction of a wider range of substituents. A patent describes a method for preparing 3,4-substituted 2-picolinic acids where the substituents (R1 and R2) can include hydrogen, fluorine, trifluoromethyl, chlorine, bromine, methoxy, cyano, or methyl groups. google.com The process involves the esterification of a substituted pyridine compound followed by hydrolysis to yield the desired picolinic acid derivative. google.com The versatility of this method allows for the generation of a broad spectrum of compounds for further investigation.

The table below summarizes various substituents that have been incorporated onto the picolinic acid ring and the methodologies employed.

| Substituent | Position(s) | Synthetic Method | Precursor |

| Amino (-NH₂) | 4 | Nitration followed by catalytic hydrogenation | Picolinic acid N-oxide |

| (Aminophenylethynyl) | 4 | Sonogashira coupling | 4-Iodomethylpicolinate |

| Fluoro, Chloro, Bromo | 3, 4 | Esterification and hydrolysis | Substituted pyridine |

| Methoxy, Cyano, Methyl | 3, 4 | Esterification and hydrolysis | Substituted pyridine |

| 1,2-dihydroxypropyl | 5 | Fungal fermentation | Not specified |

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's properties for specific applications. The introduction of specific substituents can influence factors such as solubility, metal-binding affinity, and conformational flexibility. mattialopresti.com

Mechanistic Insights into Synthetic Transformations

Understanding the underlying mechanisms of synthetic reactions is fundamental to optimizing reaction conditions and improving yields. For the synthesis of picolinic acid derivatives, mechanistic studies have shed light on the intricate steps involved in the formation of the pyridine ring.

One well-investigated mechanism is for a multi-component reaction that yields picolinates and picolinic acids using a novel heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂. nih.gov The proposed mechanism involves several key steps: nih.govresearchgate.net

Aldehyde Activation: The reaction initiates with the activation of an aldehyde by the hydroxyl group of the phosphonic acid tag (-PO₃H₂) on the catalyst.

Knoevenagel Condensation: The activated aldehyde then reacts with malononitrile (B47326) in a Knoevenagel condensation, resulting in the loss of a water molecule to form an intermediate (I).

Imine Formation: Simultaneously, ethyl pyruvate (B1213749) reacts with ammonia, released from ammonium (B1175870) acetate, to form an imine intermediate (II).

Michael Addition: A Michael addition occurs where the imine intermediate (II) acts as a nucleophile and attacks the Knoevenagel adduct (I), which serves as the Michael acceptor. This step leads to the formation of a new intermediate (III).

Cyclization and Oxidation: The final steps of the synthesis proceed through a cooperative vinylogous anomeric-based oxidation, leading to the formation of the picolinate ring structure. researchgate.net

This mechanism highlights the cooperative role of the catalyst in activating the reactants and facilitating the key bond-forming steps. The anomeric effect plays a significant role in the final oxidation-reduction stage of the reaction. researchgate.netrsc.org This detailed mechanistic understanding allows for the rational design of more efficient catalysts and the fine-tuning of reaction parameters to maximize the yield of the desired picolinic acid derivatives.

Catalytic Systems for Optimized Synthesis of Picolinic Acid Derivatives

The choice of a catalytic system is paramount for the efficient and selective synthesis of picolinic acid derivatives. Research has focused on developing both heterogeneous and homogeneous catalysts that can operate under mild conditions with high efficacy.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for recyclability. A notable example is the metal-organic framework (MOF) catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂ . rsc.org This nanoporous heterogeneous catalyst has been successfully employed in a multi-component reaction to synthesize picolinate and picolinic acid derivatives at ambient temperatures. nih.govrsc.org The presence of phosphorous acid tags on the MOF is crucial for its catalytic activity. rsc.org

Another class of catalysts explored for picolinic acid synthesis involves mixed metal oxides. Vanadium-titanium (V-Ti) oxide catalysts , based on titanium dioxide (anatase), have been shown to be highly selective for the synthesis of picolinic acid through the heterogeneous oxidation of 2-picoline. researchgate.net The selectivity towards picolinic acid was found to be significant at 20-50% vanadium pentoxide content, achieving 19-22% selectivity with a 36-74% conversion of 2-picoline. researchgate.net

A patent has also described a catalyst for the selective oxidation of picoline, which consists of TiO₂ and V₂O₅ as active components on a SiC carrier . google.com This system is promoted as being environmentally friendly with high product selectivity. google.com

The following table provides a comparison of different catalytic systems used for the synthesis of picolinic acid and its derivatives.

| Catalyst System | Catalyst Type | Reactants | Key Advantages |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Heterogeneous (MOF) | Aldehydes, malononitrile, ammonium acetate, pyruvate | High activity at ambient temperature, recyclability |

| Vanadium-Titanium Oxides | Heterogeneous (Mixed Oxide) | 2-Picoline, Oxygen | High selectivity for picolinic acid |

| TiO₂ and V₂O₅ on SiC | Heterogeneous | Picoline, Oxygen | High product selectivity, low production cost |

The development of these advanced catalytic systems is crucial for making the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally sustainable.

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 3 4 Carboxyphenyl Picolinic Acid

Ligand Design Principles of 3-(4-Carboxyphenyl)picolinic Acid

The structure of this compound, featuring a pyridine (B92270) ring functionalized with a carboxylic acid group at the 2-position and a carboxyphenyl group at the 3-position, provides a rich platform for the construction of diverse coordination polymers. Its design is predicated on the strategic placement of donor atoms, which dictates its interaction with metal ions and the ultimate topology of the resulting framework.

Chelation Modes and Coordination Preferences

This compound is a multidentate ligand capable of adopting various chelation and bridging modes, which contributes to the structural diversity of its coordination polymers. The picolinate (B1231196) moiety, consisting of the pyridine nitrogen and the adjacent carboxylate group, is a classic chelating unit that forms stable five-membered rings with metal ions. This bidentate N,O-chelation is a common feature in complexes involving picolinic acid and its derivatives.

Beyond simple chelation, the carboxylate groups can exhibit a range of coordination modes, including monodentate, bidentate chelating, bidentate bridging (in both syn-syn, syn-anti, and anti-anti conformations), and even tridentate or tetradentate bridging, depending on the metal ion's coordination preferences and the reaction conditions. The phenylcarboxyl group can also participate in coordination, further extending the connectivity of the network. This versatility allows the ligand to act as a node in the construction of 1D, 2D, and 3D frameworks. The ability of the carboxylate groups to bridge multiple metal centers is a key factor in the formation of robust, high-dimensional MOFs.

Role of Carboxyl and Pyridine Nitrogen Donor Sites

The carboxylate groups are highly versatile in their coordination, capable of acting as both charge-balancing anions and bridging ligands. The deprotonation state of the carboxylic acid groups, which can be controlled by the pH of the reaction medium, plays a critical role in determining the final structure. The different coordination modes of the carboxylate groups (monodentate, bidentate, bridging) allow for the formation of various secondary building units (SBUs), which are the fundamental building blocks of MOFs. This adaptability is central to the structural diversity observed in coordination polymers derived from this ligand. bldpharm.com

Synthesis and Structural Characterization of Coordination Compounds

The synthesis of coordination compounds and MOFs using this compound as a ligand is typically achieved through solvothermal or hydrothermal methods. These techniques allow for the crystallization of extended structures that are often not accessible under ambient conditions.

Hydrothermal Synthesis Conditions and Parameters

Hydrothermal synthesis is a widely employed method for the preparation of coordination polymers from ligands like this compound. acs.orgbohrium.com This technique involves heating the reactants (a metal salt and the ligand) in water or a mixed-solvent system in a sealed vessel at elevated temperatures and pressures. Key parameters that influence the outcome of the synthesis include temperature, pH, reaction time, and the molar ratio of the reactants.

| Parameter | Typical Range/Conditions | Influence on Product |

| Temperature | 120-180 °C | Affects crystallinity, phase purity, and can lead to different structural isomers. |

| pH | Adjusted with bases (e.g., NaOH) or acids | Controls the deprotonation state of the carboxylic acid groups, influencing coordination modes. |

| Solvent | Water, DMF, Ethanol, or mixtures | Can act as a template, influencing the final framework topology. |

| Reactant Ratio | Varied metal-to-ligand ratios | Can lead to the formation of different coordination environments and network dimensionalities. |

This table illustrates typical parameters for the hydrothermal synthesis of coordination polymers based on carboxyphenyl picolinate ligands.

The choice of solvent can also play a templating role, with solvent molecules sometimes being incorporated into the final structure, influencing the porosity and stability of the framework. Careful control of these parameters is essential for obtaining crystalline products with desired structures and properties.

Influence of Metal Ions on Coordination Architectures

The identity of the metal ion is a critical factor in determining the final architecture of the coordination polymer. Different metal ions have distinct coordination preferences in terms of coordination number, geometry, and bond lengths, which directly impacts the way they interact with the donor sites of this compound.

For instance, transition metals like manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd) have been shown to form a variety of structures with similar pyridine-dicarboxylate ligands. acs.orgrsc.org The coordination number and geometry of the metal ion dictate the number of ligands that can bind and their spatial arrangement, leading to diverse network topologies. For example, a metal ion that prefers an octahedral coordination geometry will likely bind to more ligands or solvent molecules than one that favors a tetrahedral geometry, resulting in a more connected and potentially more complex framework.

| Metal Ion | Typical Coordination Geometry | Resulting Structural Features |

| Mn(II) | Octahedral | Can form 1D chains or 2D layers. |

| Cd(II) | Heptacoordinate (Pentagonal bipyramidal) | Often leads to high-dimensional, interpenetrated frameworks. |

| Zn(II) | Tetrahedral or Octahedral | Can result in a variety of structures from simple dimers to complex 3D MOFs. |

| Cu(II) | Square planar or distorted octahedral | Jahn-Teller effect can lead to unique coordination geometries and framework distortions. |

This table provides examples of how different metal ions can influence the structural outcomes of coordination polymers with analogous ligands.

The interplay between the ligand's inherent flexibility and the metal ion's coordination preference is a key principle in the rational design of MOFs with specific topologies and properties.

Role of Ancillary Ligands in Structural Diversification

Nitrogen-donor ancillary ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2′-bipyridine (bipy), are commonly used. acs.orgbohrium.com These rigid, bidentate ligands can cap coordination sites on the metal ion, preventing the formation of a highly connected network and instead favoring the formation of lower-dimensional structures like 1D chains or discrete molecular complexes. Conversely, longer, bridging ancillary ligands can connect pre-formed layers or chains into higher-dimensional frameworks, acting as pillars to create porous 3D structures. figshare.com The choice of ancillary ligand, in terms of its size, shape, and flexibility, provides another layer of control in the design and synthesis of functional MOFs.

| Ancillary Ligand | Type | Effect on Structure |

| 1,10-phenanthroline (phen) | Chelating | Often leads to lower-dimensional structures (e.g., 1D chains) by blocking coordination sites. |

| 2,2′-bipyridine (bipy) | Chelating | Similar to phen, can reduce the dimensionality of the resulting framework. |

| 4,4'-bipyridine | Bridging | Can act as a pillar to connect 2D layers into a 3D framework. |

This table showcases the role of common ancillary ligands in directing the structure of coordination polymers.

Structural Diversity of Resulting Networks

The inherent functionality of this compound and its related isomers facilitates the assembly of coordination complexes with dimensionalities ranging from discrete zero-dimensional (0D) molecules to extended three-dimensional (3D) frameworks.

Zero-Dimensional (0D) Discrete Complexes

In some instances, the ligand coordinates to metal centers to form discrete, non-extended structures known as zero-dimensional (0D) complexes. These are typically mononuclear or small polynuclear clusters. For example, using the ligand isomer 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid (H₂cppca), mononuclear complexes with Ni(II) and Co(II) have been synthesized, formulated as [Ni(cppca)(H₂O)₄]·2H₂O and [Co(cppca)(H₂O)₄]·2H₂O respectively rsc.org. Similarly, a mononuclear Ni(II) complex, [Ni(Hcdcp)(H₂O)₃], was formed using 3-(4-carboxylatephenyl)-2,6-pyridinedicarboxylic acid (H₃cdcp) researchgate.net. Another study involving 5-(3-carboxyphenyl)picolinic acid (H₂cpic) resulted in a discrete dimeric cadmium complex, [Cd₂(μ-cpic)₂(phen)₂(H₂O)]·3H₂O acs.org.

| Compound Formula | Ligand Used | Metal Ion(s) | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| [Ni(cppca)(H₂O)₄]·2H₂O | 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid | Ni(II) | 0D | Mononuclear complex rsc.org |

| [Co(cppca)(H₂O)₄]·2H₂O | 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid | Co(II) | 0D | Mononuclear complex rsc.org |

| [Cd₂(μ-cpic)₂(phen)₂(H₂O)]·3H₂O | 5-(3-carboxyphenyl)picolinic acid | Cd(II) | 0D | Dimer complex acs.org |

| [Ni(Hcdcp)(H₂O)₃] | 3-(4-carboxylatephenyl)-2,6-pyridinedicarboxylic acid | Ni(II) | 0D | Mononuclear complex researchgate.net |

One-Dimensional (1D) Coordination Polymers

By linking metal centers in a single direction, these ligands can form one-dimensional (1D) coordination polymers. The resulting chain structures can vary significantly, from simple linear or zig-zag chains to more complex arrangements. For instance, the ligand 4-(4-carboxyphenyl)-6-(pyrazin-2-yl)picolinic acid has been used to construct isostructural 1D zig-zag chain polymers with Mn(II), Co(II), Cd(II), and Zn(II) tandfonline.com. By changing the substituent group on the ligand to a furan (B31954) ring, different 1D structures, such as a molecular box chain with Mn(II) and a linear chain with Ni(II), were obtained tandfonline.com. Other work with 5-(3-carboxyphenyl)picolinic acid has also yielded 1D coordination polymers with Mn(II) and Zn(II) acs.org.

| Compound Formula | Ligand Used | Metal Ion(s) | Dimensionality | 1D Chain Type |

|---|---|---|---|---|

| [M(L1)(H₂O)₂]·3H₂O (M=Mn, Co, Cd, Zn) | 4-(4-carboxyphenyl)-6-(pyrazin-2-yl)picolinic acid | Mn(II), Co(II), Cd(II), Zn(II) | 1D | Zig-zag chain tandfonline.com |

| [Mn(L2)(H₂O)₂] | 4-(4-carboxyphenyl)-6-(furan-2-yl)picolinic acid | Mn(II) | 1D | Molecular box chain tandfonline.com |

| [Ni(L2)(H₂O)₂]·H₂O | 4-(4-carboxyphenyl)-6-(furan-2-yl)picolinic acid | Ni(II) | 1D | Linear chain tandfonline.com |

| {Cd₂(cppca)₂(H₂O)₅}n | 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid | Cd(II) | 1D | Polymeric chain rsc.org |

Two-Dimensional (2D) Layered Coordination Networks

When metal ions are interconnected by ligands in two dimensions, 2D layered networks are formed. These layers can be further linked by weaker forces to form 3D supramolecular structures. A 2D layered structure was achieved with Cd(II) and the ligand 5-(3-carboxyphenyl)picolinic acid acs.org. Similarly, the reaction of 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid with Cu(II) resulted in a 2D network rsc.org. In some cases, these 2D layers are building blocks for larger 3D frameworks; for example, metal ions linked by single syn-anti carboxylate bridges can form a 2D (4,4) layer, which is then interlinked into a 3D structure nih.gov. The self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with Zn(II) and Nd(III) has also been shown to produce 2D nets nih.gov.

| Compound Formula | Ligand Used | Metal Ion(s) | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| [Cd₂(μ₃-cpic)(μ₄-cpic)(H₂O)₂]n | 5-(3-carboxyphenyl)picolinic acid | Cd(II) | 2D | Layered coordination polymer acs.org |

| {Cu(Hcppca)₂}n | 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid | Cu(II) | 2D | 2D network rsc.org |

| [Co(μ₄-pdba)(py)]n | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Co(II) | 2D | Layered structure with hcb topology acs.org |

Three-Dimensional (3D) Metal-Organic Frameworks

The assembly of ligands and metal nodes in all three dimensions results in the formation of robust 3D Metal-Organic Frameworks (MOFs). These materials are often porous and have potential applications in areas like gas storage and catalysis. The ligand 4-(3,5-dicarboxylphenyl) picolinic acid has been used to create isomorphous 3D frameworks with Mn(II), Co(II), and Ni(II) nih.gov. Another ligand isomer, 5-(3-carboxyphenyl)picolinic acid, has been shown to form a 3D MOF with Cd(II) acs.org. A particularly complex 3D framework was synthesized using 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid with manganese, resulting in a structure with the formula {[Mn₇(cppca)₆(Hcppca)₂(H₂O)₁₀]·2H₂O}n rsc.org.

| Compound Formula | Ligand Used | Metal Ion(s) | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| [M₃(L)₂(H₂O)₆]·4H₂O (M=Mn, Co, Ni) | 4-(3,5-dicarboxylphenyl) picolinic acid | Mn(II), Co(II), Ni(II) | 3D | Isomorphous 3D frameworks nih.gov |

| [Cd(μ₄-cpic)]n | 5-(3-carboxyphenyl)picolinic acid | Cd(II) | 3D | 3D metal-organic framework acs.org |

| {[Mn₇(cppca)₆(Hcppca)₂(H₂O)₁₀]·2H₂O}n | 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid | Mn(II) | 3D | Complex 3D framework rsc.org |

Topological Analysis of Coordination Polymers and MOFs

Topological analysis is a powerful tool used to simplify and classify the complex structures of coordination polymers and MOFs. By reducing the structure to a set of nodes (metal ions or clusters) and linkers (organic ligands), the underlying connectivity or net can be described rsc.orgrsc.org. This approach provides insight into the fundamental architecture of the framework and aids in the rational design of new materials nih.gov.

The frameworks derived from picolinic acid-based ligands exhibit diverse topologies. For example, a 2D coordination polymer constructed from 4,4′-(Pyridine-3,5-diyl)dibenzoic acid and cobalt(II) can be described as a mononodal 3-linked network with a (6³) point symbol and hcb (honeycomb) topology acs.org. More complex topologies are observed in 3D frameworks. The intricate manganese framework based on 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid simplifies to a 3-nodal net with the Schläfli symbol {4²·6}{4²·8²·10²}{4³·6²·8·10⁴}₂, representing an unprecedented (3,4,5)-connected topology rsc.org. This method of deconstructing complex structures into their fundamental nets is crucial for understanding and categorizing the vast number of known MOFs nih.gov.

Supramolecular Interactions in Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties fastercapital.com. In the context of coordination polymers based on this compound and its isomers, supramolecular interactions, particularly hydrogen bonds and π-π stacking, play a critical role in dictating the final architecture fastercapital.com.

These non-covalent forces are responsible for the assembly of higher-dimensional structures from lower-dimensional building blocks. For instance, 2D layered structures can be further organized into 3D supramolecular networks through hydrogen bonding and π-π stacking interactions researchgate.net. The crystal structures of these compounds feature extensive networks of O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds rsc.orgsemanticscholar.org. Additionally, interactions involving aromatic rings, such as C–H⋯π and π⋯π stacking, are important in stabilizing the crystal packing rsc.orgsemanticscholar.org. The interplay between the strong coordination bonds that form the primary framework and these weaker supramolecular interactions provides a powerful strategy for controlling the self-assembly and ultimate structure of the crystalline material ias.ac.in.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in assembling coordination polymers based on this compound into higher-dimensional networks. The ligand itself possesses multiple hydrogen bond donor and acceptor sites: the carboxylic acid groups and the nitrogen atom of the pyridine ring. In the presence of co-ligands or solvent molecules, particularly water, within the crystal lattice, these sites engage in a complex web of hydrogen bonds that extend the structure beyond the dimensions defined by metal-ligand coordination.

In typical crystal structures of related metal complexes, it is common to find both coordinated and lattice water molecules. These water molecules act as bridges, connecting adjacent coordination units through O-H···O hydrogen bonds. For instance, a coordinated water molecule can donate a hydrogen bond to a carboxylate oxygen of a neighboring complex, while also accepting a hydrogen bond from another. This creates a robust, multidirectional network that reinforces the entire crystal structure. The carboxylic acid groups of the this compound ligand are primary participants in these networks, forming strong O-H···O interactions that can link molecules into chains or sheets.

The diversity of these hydrogen-bonding interactions is a key factor in the structural variety observed in these types of coordination polymers. The specific arrangement, or "synthon," of hydrogen bonds can lead to different packing motifs and, consequently, different material properties.

Table 1: Representative Hydrogen Bond Interactions in Picolinic Acid-Based MOFs

| Donor (D) | Acceptor (A) | D-H···A Type | Typical Distance (Å) | Role in Structure |

| Coordinated Water (O-H) | Carboxylate Oxygen (O) | O-H···O | 2.6 - 2.9 | Linking of polymer chains, formation of 2D or 3D networks. |

| Lattice Water (O-H) | Coordinated Water (O) | O-H···O | 2.7 - 3.0 | Stabilization of the crystal lattice, connecting layers. |

| Carboxylic Acid (O-H) | Pyridine Nitrogen (N) | O-H···N | 2.5 - 2.8 | Formation of discrete molecular assemblies or chains. |

Note: The data in this table is representative of picolinic acid-based coordination polymers and serves as an illustrative example.

π-π Stacking Interactions

The aromatic nature of the phenyl and pyridyl rings in this compound facilitates another critical non-covalent interaction: π-π stacking. These interactions occur between the electron-rich π-systems of adjacent aromatic rings and are fundamental to the stabilization of the crystal packing in many MOFs. The geometry of these interactions can vary, including face-to-face, parallel-displaced, or edge-to-face (T-shaped) arrangements.

In coordination polymers constructed from ligands containing multiple aromatic rings, parallel-displaced π-π stacking is a common motif. This arrangement, where the rings are parallel but not perfectly eclipsed, helps to minimize electrostatic repulsion while maximizing attractive dispersion forces. The centroid-to-centroid distance between stacked rings is a key parameter for characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å.

These stacking interactions often create columnar structures or layered arrangements within the crystal lattice. For example, the pyridyl ring of one ligand may stack with the phenyl ring of an adjacent ligand, contributing to the formation of a three-dimensional supramolecular architecture from lower-dimensional coordination polymers. The interplay between hydrogen bonding and π-π stacking is often cooperative, with the directional nature of hydrogen bonds orienting the molecules in a way that promotes favorable π-π interactions.

Table 2: Typical Parameters for π-π Stacking Interactions in Aromatic-Rich MOFs

| Interacting Rings | Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

| Pyridyl ··· Pyridyl | Parallel-displaced | 3.5 - 3.8 | < 10 |

| Phenyl ··· Phenyl | Parallel-displaced | 3.4 - 3.8 | < 10 |

| Pyridyl ··· Phenyl | Parallel-displaced | 3.4 - 3.8 | < 15 |

Note: This table provides typical values for π-π stacking interactions found in coordination polymers containing phenyl and pyridyl rings and is for illustrative purposes.

Analytical and Spectroscopic Characterization Techniques in Research of 3 4 Carboxyphenyl Picolinic Acid

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the solid-state analysis of crystalline materials like "3-(4-Carboxyphenyl)picolinic acid". It provides fundamental insights into the atomic and molecular arrangement within the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

The analysis of "this compound" by SCXRD would provide unambiguous confirmation of its molecular connectivity. Furthermore, it would illuminate the intricate network of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. mattialopresti.com These non-covalent interactions are crucial in understanding the material's physical properties. In the context of coordination polymers involving similar ligands, SCXRD is instrumental in defining the geometry around the metal centers and the bridging modes of the ligands. mdpi.com

A representative summary of crystallographic data that could be obtained for a picolinic acid derivative is presented below.

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Powder X-ray Diffraction for Phase Purity and Stability

Powder X-ray diffraction (PXRD) is a vital technique for assessing the phase purity of a bulk crystalline sample. researchpublish.com The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. For "this compound," PXRD would be used to confirm that the synthesized bulk material consists of a single crystalline form and is free from amorphous impurities or other crystalline phases. mdpi.com

The experimental PXRD pattern of a synthesized sample is typically compared with a simulated pattern generated from single-crystal X-ray diffraction data. researchgate.net A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. nih.gov Moreover, PXRD is employed to study the stability of the crystalline material under various conditions, such as changes in temperature or humidity, by monitoring for any changes in the diffraction pattern that would indicate a phase transition. mdpi.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and readily available technique for identifying the functional groups within a molecule. nih.gov The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the carboxylic acid groups would be confirmed by a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. nih.gov

Additionally, the aromatic rings (both the phenyl and pyridine (B92270) rings) would give rise to characteristic C-H and C=C stretching vibrations. The pyridine ring itself has specific ring breathing modes that can be observed. rsc.org In studies of metal-organic frameworks (MOFs) involving similar ligands, IR spectroscopy is crucial for confirming the coordination of the carboxylate groups to the metal centers, often indicated by a shift in the C=O stretching frequency. researchgate.netmdpi.com

A table of expected IR absorption bands for "this compound" is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| C=O stretch | ~1700 | |

| Aromatic Rings | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600 - 1450 | |

| Pyridine Ring | Ring vibrations | Various |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. For "this compound," the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the phenyl ring.

The protons on the pyridine ring of a picolinic acid derivative typically appear in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. chemicalbook.com The exact chemical shifts and coupling patterns would depend on the substitution pattern. Similarly, the protons on the 4-carboxyphenyl group would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group. mdpi.com The acidic proton of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift, often above 10 ppm, though its observation can depend on the solvent used. rsc.org

An illustrative table of expected ¹H NMR chemical shifts for "this compound" is presented below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 7.5 - 9.0 | d, t, dd |

| Phenyl Ring Protons | 7.8 - 8.5 | d |

| Carboxylic Acid Protons | > 10 | s (broad) |

¹³C NMR for Carbon Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for mapping the carbon framework of an organic molecule. For this compound, ¹³C NMR provides definitive information on the number and chemical environment of all carbon atoms. The spectrum would be expected to show distinct signals for each of the 13 unique carbon atoms in the molecule.

The chemical shifts (δ) are influenced by the electronic environment of each carbon.

Carboxyl Carbons: The carbons of the two carboxylic acid groups (-COOH) are the most deshielded due to the strong electron-withdrawing effect of the attached oxygen atoms. They are expected to appear far downfield, typically in the range of 160-185 ppm.

Aromatic Carbons: The carbons of the pyridine and benzene (B151609) rings will resonate in the aromatic region (approximately 120-150 ppm). The precise chemical shift of each carbon is determined by its position relative to the nitrogen atom in the picolinic acid ring and the carboxyl and picolinyl substituents on the phenyl ring. Carbons directly attached to the nitrogen or the carboxyl groups (C2, C3, C1', C4') will be more deshielded than the other ring carbons.

Quaternary Carbons: The carbons at the junction of the two rings (C3 and C1') and those bearing the carboxyl groups (C2 and C4') are quaternary and will typically show lower intensity signals compared to the protonated carbons.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Carboxyl (-COOH) | 165-180 | Two distinct signals expected, one for each carboxyl group. |

| Pyridine Ring (C-N) | 148-155 | Carbon adjacent to nitrogen is significantly deshielded. |

| Aromatic Ring (C-C/C-H) | 120-145 | Specific shifts depend on substitution patterns and electronic effects. |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₁₃H₉NO₄), HRMS would be used to confirm its elemental composition. The technique would measure the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the calculated theoretical mass.

Calculated Mass for this compound (C₁₃H₉NO₄)

| Ion Type | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₁₃H₉NO₄ | 243.0532 |

| [M+H]⁺ | C₁₃H₁₀NO₄⁺ | 244.0604 |

| [M-H]⁻ | C₁₃H₈NO₄⁻ | 242.0459 |

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's molecular formula.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. These methods are essential for determining the thermal stability, decomposition profile, and solvent content of a compound.

A typical TGA curve for a stable, anhydrous crystalline solid like this compound would show a flat baseline at 100% mass until the onset of decomposition. At the decomposition temperature, a sharp drop in mass would be observed as the molecule breaks down into smaller, volatile fragments. If the compound were a hydrate, an initial weight loss step at lower temperatures (around 100 °C) would correspond to the loss of water molecules. The thermal stability of related pyridine dicarboxylic acids and their metal complexes has been well-documented, showing decomposition often occurs above 250 °C. researchgate.netrsc.org

Solution-Phase Analytical Methods

Beyond spectroscopic and thermal analysis, various solution-phase methods are critical for characterizing this compound, particularly for assessing its purity and studying its behavior in solution. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.

By selecting an appropriate stationary phase (e.g., C18) and mobile phase, HPLC can be used to:

Assess Purity: A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities.

Quantification: Using a detector like a UV-Vis spectrophotometer (as the aromatic rings are chromophores), the concentration of the compound in a solution can be accurately determined by comparing its peak area to that of known standards.

Monitor Reactions: HPLC is invaluable for tracking the progress of a chemical reaction, for instance, in the synthesis of this compound, by monitoring the disappearance of reactants and the appearance of the product over time.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purity assessment of this compound and its related compounds. Due to the polar and ionizable nature of its carboxylic acid groups, reversed-phase and ion-pair chromatography are particularly effective methods.

In reversed-phase HPLC, a nonpolar stationary phase, commonly a C18 column, is used with a polar mobile phase. The retention and separation of polar compounds like picolinic acid derivatives can be challenging on standard C18 columns because they rely on hydrophobic interactions. nih.gov To overcome this, ion-pair chromatography is frequently employed. This technique introduces an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), to the mobile phase. nih.govresearchgate.net This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase, thereby enabling high-specificity and high-sensitivity separation. nih.govresearchgate.net

The separation efficiency is finely controlled by adjusting the mobile phase composition, including the concentration of the organic modifier (like acetonitrile (B52724) or methanol), the pH, and the concentration of the ion-pairing reagent. researchgate.netsielc.com For instance, the elution of picolinic acid is sensitive to both methanol (B129727) concentration and the pH of the buffer. researchgate.net UV detection is commonly used, with the wavelength set to an absorption maximum of the analyte, such as 265 nm for picolinic acid, to ensure sensitive detection. researchgate.net These HPLC methods are crucial for monitoring reaction progress, isolating products, and determining the purity of the final compound.

Table 1: Illustrative HPLC Parameters for Picolinic Acid Derivatives

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18 | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a buffer | Controls the elution and separation of compounds. |

| Ion-Pair Reagent | Tetrabutylammonium hydrogen sulfate (TBAHS) | Increases retention of the polar analyte by forming a neutral ion pair. nih.govresearchgate.net |

| pH | Controlled with buffer (e.g., phosphate (B84403) buffer) | Affects the ionization state of the carboxylic acid groups and thus retention. |

| Flow Rate | Typically 0.8 - 1.0 mL/min | Determines the speed of the analysis and can influence resolution. |

| Detection | UV Spectrophotometry (e.g., at 265 nm) | Allows for the quantification and detection of the analyte as it elutes. researchgate.net |

Electronic and Magnetic Property Characterization

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to probe the electronic structure of molecules like this compound. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.ch

The structure of this compound contains multiple chromophores—groups of atoms responsible for light absorption—including the phenyl and pyridine rings, as well as the carboxylic acid groups. shivajichk.ac.in The key electronic transitions observed in such aromatic and carbonyl-containing compounds are:

π → π* Transitions : These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like benzene and pyridine exhibit strong absorptions due to these transitions, typically in the 200-300 nm range. slideshare.netlibretexts.org The extended conjugation between the phenyl and picolinic acid rings in the molecule is expected to result in intense absorption bands.

n → π* Transitions : These transitions occur in molecules containing atoms with lone pairs of electrons (non-bonding electrons), such as the oxygen atoms in the carbonyl groups (C=O) of the carboxylic acid moieties. shivajichk.ac.in An electron from a non-bonding orbital (n) is promoted to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and appear at longer wavelengths. uzh.chslideshare.net

The absorption spectrum provides a characteristic fingerprint of the molecule, and changes in the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands can provide information about the molecular environment, conjugation, and interactions with other species, such as metal ions in coordination complexes.

Table 2: Common Electronic Transitions in Aromatic Carboxylic Acids

| Transition Type | Orbitals Involved | Typical Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Aromatic rings (Phenyl, Pyridine), C=C | 200 - 400 nm | High |

| n → π | Non-bonding to π antibonding | Carbonyl group (C=O) | 250 - 400 nm | Low |

| σ → σ | σ bonding to σ antibonding | All sigma bonds | < 200 nm (Far UV) | High |

| n → σ | Non-bonding to σ antibonding | Atoms with lone pairs (O, N) | 150 - 250 nm | Low to Medium |

Luminescence Spectroscopy for Photophysical Properties

Luminescence spectroscopy, encompassing fluorescence and phosphorescence measurements, is a powerful tool for investigating the photophysical properties of this compound, especially when it functions as a ligand in coordination complexes. Luminescent lanthanide complexes, in particular, have garnered significant interest for their unique emission properties, such as long-lived excited states and sharp, line-like emission bands. mdpi.com

In many such complexes, the organic ligand acts as an "antenna." The ligand, in this case, this compound, absorbs incident light (typically UV) and is promoted to an excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived triplet state. Subsequently, the energy is transferred from the ligand's triplet state to the central metal ion (e.g., a lanthanide like Europium(III) or Terbium(III)), which then emits light from its own excited state. This sensitization process is crucial because direct excitation of the metal ions is often inefficient. mdpi.com

Luminescence spectroscopy is used to characterize several key photophysical parameters:

Excitation and Emission Spectra : These spectra identify the wavelengths of light the molecule absorbs most efficiently to produce luminescence and the wavelengths at which it emits light, respectively.

Luminescence Quantum Yield (Φ) : This measures the efficiency of the conversion of absorbed photons to emitted photons. It is a critical parameter for assessing the brightness of a luminescent compound.

Luminescence Lifetime (τ) : This is the average time the molecule spends in the excited state before returning to the ground state. Lanthanide complexes are known for their long lifetimes, often in the microsecond to millisecond range.

By studying these properties, researchers can understand the energy transfer mechanisms within coordination compounds and design new materials with tailored optical properties for applications in sensing, imaging, and lighting.

Magnetic Susceptibility Measurements for Coordination Compounds

When this compound is used as a ligand to form coordination compounds with transition metals or lanthanides, magnetic susceptibility measurements become a vital technique for characterizing the electronic structure and magnetic behavior of the resulting complexes. This method probes the interaction of a substance with an applied magnetic field. fizika.si

The magnetic properties of a coordination compound are primarily determined by the number of unpaired electrons on the central metal ion(s). libretexts.org

Paramagnetic substances contain one or more unpaired electrons. They are attracted to an external magnetic field, and their magnetic susceptibility is positive and temperature-dependent. fizika.silibretexts.org

Diamagnetic substances have all their electrons paired. They are weakly repelled by a magnetic field, and their susceptibility is negative and largely independent of temperature. fizika.si

By measuring the magnetic susceptibility (χ) of a complex, typically over a range of temperatures, the effective magnetic moment (μ_eff) can be calculated. For many first-row transition metal complexes, this value can be approximated by the "spin-only" formula, which directly relates the magnetic moment to the number of unpaired electrons (n). libretexts.org

Furthermore, for polynuclear complexes where multiple metal centers are bridged by ligands, temperature-dependent susceptibility measurements can reveal the nature of the magnetic coupling between the metal ions:

Ferromagnetic coupling : The spins of unpaired electrons on adjacent metal centers align parallel to each other, leading to an increase in the product χT as the temperature is lowered.

Antiferromagnetic coupling : The spins on adjacent centers align antiparallel, causing a decrease in χT upon cooling. mdpi.com

These measurements provide fundamental insights into the oxidation state of the metal ions, their spin state (high-spin vs. low-spin), and the nature of magnetic interactions mediated by the this compound ligand. mdpi.com

Table 3: Relationship Between Unpaired Electrons and Spin-Only Magnetic Moment

| Number of Unpaired Electrons (n) | Total Spin (S) | Predicted Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (BM) |

| 1 | 1/2 | 1.73 |

| 2 | 1 | 2.83 |

| 3 | 3/2 | 3.87 |

| 4 | 2 | 4.90 |

| 5 | 5/2 | 5.92 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Currently, there is a lack of published Density Functional Theory (DFT) calculations specifically for 3-(4-Carboxyphenyl)picolinic acid in the public domain. However, DFT studies have been performed on structurally related molecules, which can provide some general insights. For instance, research on 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid has utilized DFT to analyze its vibrational spectra (FT-IR and FT-Raman) and to understand its electronic properties. researchgate.netresearchgate.netchemrxiv.org These studies typically employ the B3LYP functional with a basis set like 6-31G(d) to perform calculations. researchgate.netresearchgate.netchemrxiv.org Such analyses help in assigning vibrational modes and understanding the electronic distribution within the molecule.

Similarly, DFT calculations on picolinic acid, the parent molecule, have been used to study its conformational isomers and the nature of intramolecular hydrogen bonding. niscpr.res.in These studies often use methods like B3LYP/6-311++G(d,p) to investigate the stability of different conformers and their interactions with solvent molecules like water. niscpr.res.in While this data is for a simpler structure, it lays the groundwork for what could be expected in a more substituted system like this compound.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a valuable tool in drug discovery for screening potential drug candidates against biological targets. While no such studies are published for this compound, its structural motifs suggest that it could be a candidate for docking studies against various enzymes or receptors where interactions with both a carboxylic acid and a picolinic acid moiety are important.

Prediction of Structural Properties and Reactivity

Computational methods like DFT can be used to predict various properties, including:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Ionization potential, electron affinity, HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps to identify reactive sites.

Spectroscopic Properties: Theoretical IR, Raman, and NMR spectra to aid in experimental characterization.

For context, studies on isomers like 5-(3-carboxyphenyl)picolinic acid have been focused on their use as linkers in the synthesis of coordination polymers, which implies an interest in their structural and coordination properties. acs.org

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is another area with limited specific information. The synthesis of this compound would likely involve standard organic reactions, but detailed mechanistic studies are not published.

General reaction mechanisms for the synthesis of picolinic acid and its derivatives are known. For instance, the oxidation of 2-methylpyridine (B31789) (α-picoline) with an oxidizing agent like potassium permanganate (B83412) is a common laboratory method to produce picolinic acid. orgsyn.org The synthesis of substituted picolinic acids can be more complex, potentially involving cross-coupling reactions to join the picolinic acid and phenyl rings, followed by functional group manipulations. A patent for the synthesis of 3,4-substituted 2-picolinic acids describes a method involving esterification and subsequent hydrolysis of a pyridine (B92270) 2-ester compound. google.com

The biological mechanisms of action for picolinic acid itself have been studied, particularly its role as a metabolite of tryptophan and its involvement in the transport of metal ions like zinc. nih.govwikipedia.org It is known to be synthesized in the body via the kynurenine (B1673888) pathway. nih.gov While these mechanisms are for the parent compound, they could provide a starting point for investigating the biological activities of its derivatives.

Future Directions and Advanced Research Perspectives

Development of Novel Coordination Architectures

The development of novel coordination architectures using 3-(4-Carboxyphenyl)picolinic acid as a primary building block is a promising avenue for future research. The presence of both a picolinic acid and a benzoic acid group allows for a variety of coordination modes, which can be exploited to construct a wide range of metal-organic frameworks (MOFs) and coordination polymers (CPs).

Research on analogous compounds, such as 4-(3-carboxyphenyl)picolinic acid (H2cppa), has demonstrated the capacity of these types of ligands to form diverse structural motifs. Hydrothermal self-assembly of H2cppa with various metal(II) ions has yielded a range of structures from discrete 0D monomers to complex 3D MOFs. The final architecture is highly dependent on factors like the specific metal ion used, the degree of deprotonation of the acid, and the presence of ancillary N-donor ligands.

Future work on this compound is expected to explore these variables systematically to create a new family of coordination polymers with tailored dimensionalities and topologies. The potential structural diversity is vast, with possibilities for creating 1D chains, 2D layers, and 3D frameworks.

Table 1: Potential Coordination Architectures of this compound

| Dimensionality | Potential Structural Type | Controlling Factors |

|---|---|---|

| 0D | Discrete Monomers/Dimers | Metal ion, ancillary ligands |

| 1D | Chains, Helices | Metal-to-ligand ratio, solvent |

| 2D | Layered Networks | Temperature, ancillary ligands |

| 3D | Metal-Organic Frameworks (MOFs) | Metal ion, ancillary ligands |

Integration into Hybrid Functional Materials

A significant future direction for this compound lies in its integration into hybrid functional materials. By combining this organic ligand with inorganic components, it is possible to create materials with synergistic properties that are not present in the individual components.

For instance, coordination polymers constructed from similar ligands have been shown to exhibit interesting luminescent and magnetic properties. The incorporation of lanthanide ions could lead to the development of highly luminescent materials for applications in sensing, bio-imaging, and solid-state lighting. The specific structure and the choice of metal ion will play a crucial role in determining the photophysical properties of the resulting materials.

Furthermore, the porous nature of MOFs derived from this ligand could be exploited for applications in gas storage and separation. The functional groups within the pores could be tailored to have specific interactions with guest molecules, leading to selective adsorption.

Exploration of Advanced Catalytic Cycles

The exploration of advanced catalytic cycles using coordination complexes of this compound is another exciting research frontier. The picolinic acid moiety is known to form stable complexes with a variety of transition metals, which can act as active sites for catalysis.

Studies on related systems have shown promise in this area. For example, a coordination polymer based on 5-(3-carboxyphenyl)picolinic acid has been reported as an effective and recyclable catalyst for the cyanosilylation of aldehydes. Additionally, coordination polymers of 5-(3,4-dicarboxylphenyl)picolinic acid have demonstrated photocatalytic activity in the degradation of organic dyes. Copper(II) coordination polymers derived from 3,4-pyridinedicarboxylic acid have also been shown to be effective heterogeneous catalysts for the allylic oxidation of α-pinene.

Future research could focus on designing catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The development of heterogeneous catalysts based on MOFs of this compound would be particularly valuable, as it would allow for easy separation and recycling of the catalyst.

Table 2: Potential Catalytic Applications of this compound Complexes

| Catalytic Reaction | Metal Ion | Potential Advantages |

|---|---|---|

| Oxidation of Alcohols | Ru, Fe | High efficiency, mild conditions |

| C-C Coupling Reactions | Pd, Cu | High selectivity, recyclability |

| Photocatalysis | Ti, Zn | Use of light as energy source |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-(4-Carboxyphenyl)picolinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the carboxyphenyl group to the picolinic acid backbone. Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient aryl-aryl bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >98% purity .

- Data Consideration : Monitor reaction progress via TLC or LC-MS to avoid over-substitution or side products.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For definitive structural elucidation, though crystal growth may require slow evaporation in DMSO/water .

Q. What are the solubility challenges of this compound in aqueous and organic solvents, and how can they be mitigated?

- Methodological Answer :

- Solubility Profile : Poor solubility in pure water (≤1 mM at pH 7) due to dual carboxylate groups; improved in DMSO or DMF .

- Co-solvent systems : Use ethanol-water (1:1 v/v) or 0.1% TFA in acetonitrile for HPLC analysis .

- pH adjustment : Solubilize in alkaline buffers (pH >9) via deprotonation of carboxyl groups .

Advanced Research Questions

Q. How does this compound function in materials science, particularly in polymer synthesis or catalysis?

- Methodological Answer :

- Coordination chemistry : The carboxylate and pyridine moieties act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalytic systems .

- Polymer incorporation : Use as a monomer in polyamide/polyester synthesis to enhance thermal stability via π-π stacking interactions .

- Experimental Design : Conduct TGA/DSC to assess thermal properties and FTIR to monitor metal-ligand binding .

Q. What evidence supports the neuroprotective potential of this compound derivatives, and what mechanistic hypotheses exist?

- Methodological Answer :

- In vitro models : Test in SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced), measuring viability via MTT assays. Derivatives may upregulate Nrf2/ARE pathways .

- In vivo models : Administer in zebrafish or rodent models of Parkinson’s disease, tracking dopaminergic neuron survival via immunohistochemistry .

- Contradictions : Discrepancies in dose-response curves may arise from blood-brain barrier permeability limitations; use LC-MS to quantify brain uptake .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, activity in HEK293 vs. HeLa cells may vary due to receptor expression differences .

- Dose optimization : Perform IC₅₀ titrations across 3–5 log units to identify biphasic responses .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations to targets like IDO1 or AhR .

Q. What strategies are effective for studying interactions between this compound and environmental pollutants?

- Methodological Answer :

- Adsorption studies : Use HPLC-UV to quantify binding efficiency to microplastics or heavy metals (e.g., Pb²⁺) in simulated wastewater .

- Spectroscopic analysis : Employ FTIR or Raman spectroscopy to detect shifts in carboxylate vibrational modes upon pollutant interaction .

- Ecotoxicity assays : Test in Daphnia magna to assess bioaccumulation potential using ¹⁴C-labeled compound .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma or tissue homogenates .

- Detection : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI-negative mode for high sensitivity (LOQ ~10 nM) .

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (80–120%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.